
2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide” is a complex organic molecule. It contains a methoxyphenoxy group, a thiophenyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenoxy, thiophenyl, and acetamide groups would likely influence its overall structure .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
Recent research highlights the anticonvulsant properties of functionalized N-benzyl 2-acetamidoacetamides, a class of compounds to which 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide belongs. Studies have demonstrated significant protection against seizures induced by maximal electroshock (MES) in animal models, indicating the potential of these compounds in treating epilepsy or seizure-related disorders (Choi, Stables, & Kohn, 1996).
Antimicrobial and Antitumor Activities
Another important application is in the realm of antimicrobial and antitumor activities. Derivatives of 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide have been evaluated for their in vitro antimicrobial activity against various bacteria and fungi. Notably, certain derivatives showed higher inhibitory activity against gram-negative bacteria compared to gram-positive bacteria. Additionally, these compounds were screened for their antiproliferative activity against human tumor cell lines, demonstrating their potential as chemotherapeutic agents (Kaya et al., 2017).
Potential in Obesity and Diabetes Treatment
There is also research indicating the potential of compounds like 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide in the treatment of obesity and non-insulin dependent diabetes. Studies involving derivatives of this compound have shown potent agonistic activity against human β3-adrenergic receptors, which could be beneficial in the treatment of these conditions (Maruyama et al., 2012).
Inhibition of Cyclooxygenase Activity
Research has also focused on the cyclooxygenase (COX) inhibitory activity of related compounds. Some derivatives have shown strong inhibitory activity on COX-2 enzymes, suggesting potential anti-inflammatory applications. Molecular docking studies have supported these findings, highlighting the COX-2 selectivity of these compounds (Ertas et al., 2022).
Antioxidant Properties
Additionally, the antioxidant properties of benzophenone tagged thiazolidinone analogs, closely related to the target compound, have been explored. These compounds have demonstrated potent antioxidant properties, which could have implications in various health conditions where oxidative stress plays a role (Ranganatha et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-23-18-8-4-5-9-19(18)24-13-20(22)21-12-15-6-2-3-7-17(15)16-10-11-25-14-16/h2-11,14H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDNCRQJBHRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2-chloro-4-fluorobenzyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2806940.png)
![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)
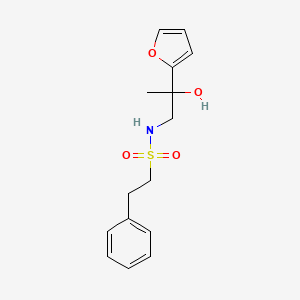
![N-[2-(4-Methoxyphenyl)ethyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2806943.png)

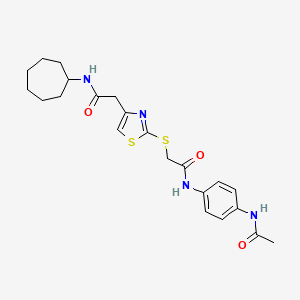
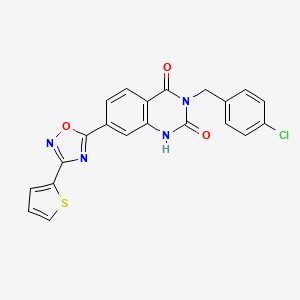
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)
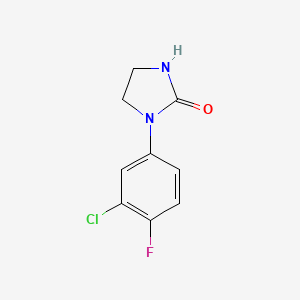
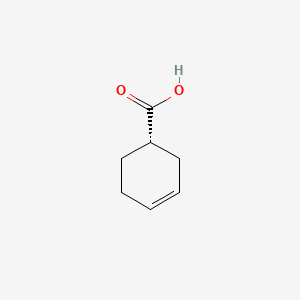


![6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2806961.png)